REACTION_CXSMILES
|
C(O[C:4](=[O:16])[CH2:5][NH:6][CH2:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:15])C.S(O)(O)(=O)=O.CS[C:24](=N)[NH2:25]>C(O)C>[CH3:14][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:8]=1[CH2:7][N:6]1[CH2:5][C:4](=[O:16])[NH:25][C:24]1=[N:15]2 |f:1.2|
|
Name
|
|
Quantity
|
0.972 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNCC1=C(C=CC=C1C)N)=O
|
Name
|
|
Quantity
|
0.609 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.CSC(N)=N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2CN3C(=NC2=CC=C1)NC(C3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 mg | |
YIELD: CALCULATEDPERCENTYIELD | 10.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |